molecular formula C21H26N6OS B4833872 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE

Cat. No.: B4833872
M. Wt: 410.5 g/mol
InChI Key: NGLOZMMGPNAVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with various substituents to achieve the desired compound. Common reagents used in these reactions include halogenated benzothiadiazoles, piperazine derivatives, and dimethylaminobenzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s strong electron-withdrawing properties enable it to modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A core structure used in the synthesis of various derivatives with similar properties.

    N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea:

    N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide: Another derivative with unique properties and applications.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6OS/c1-25(2)18-6-3-16(4-7-18)14-26-9-11-27(12-10-26)15-21(28)22-17-5-8-19-20(13-17)24-29-23-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLOZMMGPNAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.